

Theoretical yield calculation for Ethyl 3-nitrobenzoate synthesis

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Compound of Interest

Compound Name: Ethyl 3-nitrobenzoate

Cat. No.: B172394

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An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of **Ethyl 3-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of **Ethyl 3-nitrobenzoate**, a key intermediate in various pharmaceutical and chemical manufacturing processes. The document outlines the two primary synthetic methodologies: the Fischer esterification of 3-nitrobenzoic acid and the nitration of ethyl benzoate. Detailed experimental protocols, stoichiometry, and the necessary quantitative data for accurate yield calculations are presented.

Data Presentation

For precise theoretical yield calculations, the physical and chemical properties of all reactants and the final product are crucial. The following tables summarize these essential quantitative data.

Table 1: Physical and Chemical Properties of Reactants and Product for Fischer Esterification

Compound	Chemical Formula	Molecular Weight (g/mol)	Density (g/mL)
3-Nitrobenzoic Acid	C ₇ H ₅ NO ₄	167.12[1][2][3]	1.49[3]
Ethanol	C ₂ H ₅ OH	46.07[4][5][6][7][8][9]	0.7893 (at 20°C)[5] [10]
Ethyl 3-nitrobenzoate	C ₉ H ₉ NO ₄	195.17	-

Table 2: Physical and Chemical Properties of Reactants and Product for Nitration of Ethyl Benzoate

Compound	Chemical Formula	Molecular Weight (g/mol)	Density (g/mL)
Ethyl Benzoate	C ₉ H ₁₀ O ₂	150.17[11][12][13][14] [15]	1.045 (at 25°C)[11] [16]
Nitric Acid (68%)	HNO ₃	63.01[17][18][19][20] [21]	~1.41
Sulfuric Acid (98%)	H ₂ SO ₄	98.08[22][23]	~1.84[22][24][25]
Ethyl 3-nitrobenzoate	C ₉ H ₉ NO ₄	195.17	-

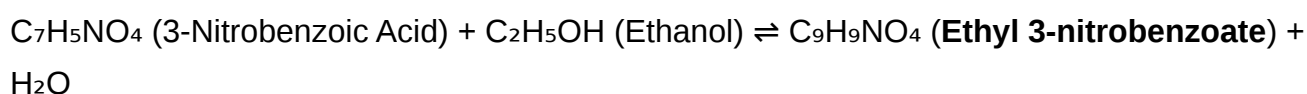
Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes of **Ethyl 3-nitrobenzoate**.

Protocol 1: Fischer Esterification of 3-Nitrobenzoic Acid

This method involves the acid-catalyzed esterification of 3-nitrobenzoic acid with ethanol.

Reaction:



The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is typically used, and a strong acid catalyst, such as sulfuric acid, is employed.

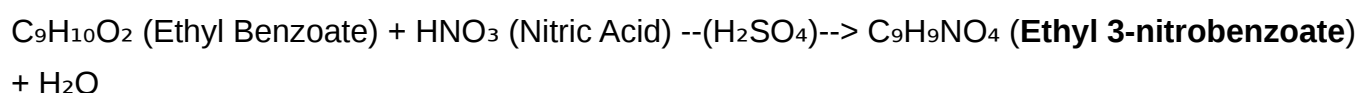
Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzoic acid and an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux for a specified period, typically 1-2 hours, to ensure the reaction goes to completion.
- After reflux, cool the mixture to room temperature.
- Pour the cooled mixture into a beaker containing ice-cold water. This will cause the crude **ethyl 3-nitrobenzoate** to precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Protocol 2: Nitration of Ethyl Benzoate

This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of ethyl benzoate.

Reaction:



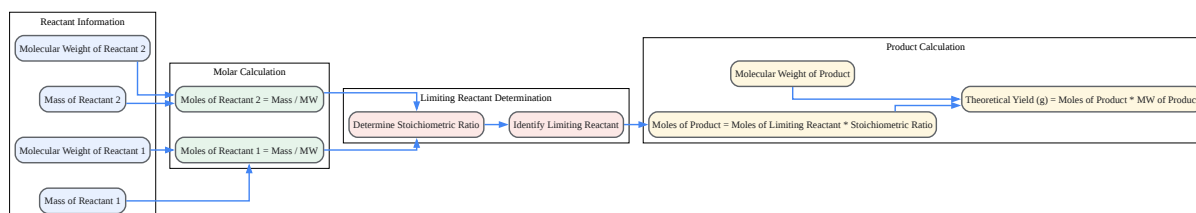
Procedure:

- In a flask cooled in an ice bath, add ethyl benzoate.

- Slowly add a nitrating mixture, which is a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, to the ethyl benzoate while maintaining a low temperature (typically 0-10°C) and stirring continuously. The sulfuric acid acts as a catalyst and a dehydrating agent.
- After the addition is complete, allow the reaction to stir at a low temperature for a short period, followed by stirring at room temperature to ensure the reaction is complete.
- Carefully pour the reaction mixture over crushed ice. The crude product will separate as an oily layer or a solid.
- Separate the crude product. If it is a solid, it can be collected by filtration. If it is an oil, it can be extracted with a suitable organic solvent like dichloromethane.
- Wash the crude product with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent by rotary evaporation to obtain the crude **ethyl 3-nitrobenzoate**.
- Purify the product by recrystallization or column chromatography.

Theoretical Yield Calculation Workflow

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant.

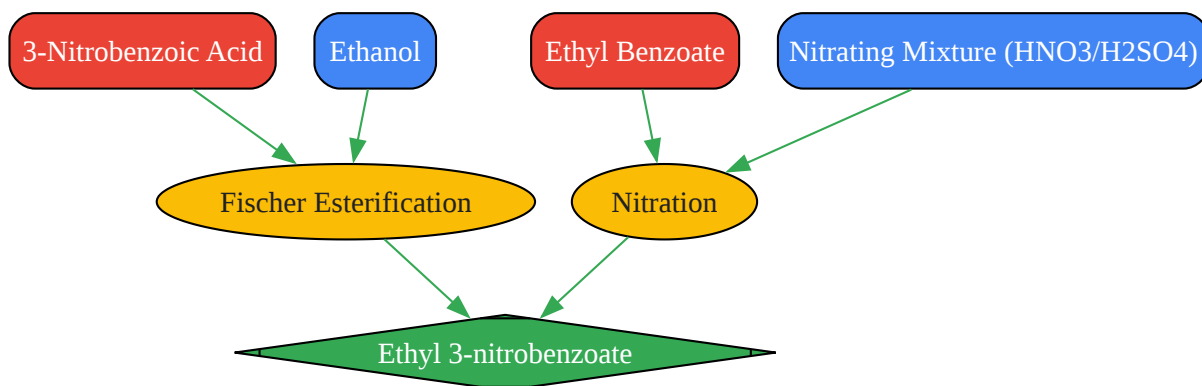


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Caption: Workflow for calculating the theoretical yield of a chemical reaction.

Signaling Pathways and Logical Relationships in Synthesis

The choice of synthetic route can be influenced by starting material availability and desired purity. The following diagram illustrates the logical relationship between the two main synthetic pathways to **Ethyl 3-nitrobenzoate**.



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Caption: Synthetic pathways to **Ethyl 3-nitrobenzoate**.

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